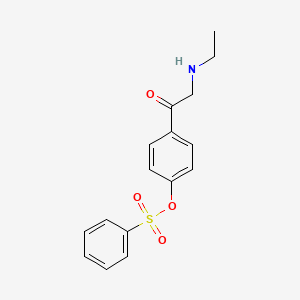![molecular formula C12H8F3NO B14183026 3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal CAS No. 923293-07-6](/img/structure/B14183026.png)
3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[6-(Trifluoromethyl)-1H-indol-3-yl]prop-2-enal is a chemical compound that belongs to the class of indole derivatives. Indole compounds are widely found in nature and are known for their bioactive properties. The trifluoromethyl group in this compound enhances its polarity, stability, and lipophilicity, making it a valuable entity in various fields such as medicine, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal typically involves the trifluoromethylation of indoles. One efficient method is the metal-free oxidative trifluoromethylation using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions. This method selectively introduces the trifluoromethyl group to the indole at the C2 position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly and cost-effective reagents like CF3SO2Na is preferred to ensure scalability and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated indole derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential bioactive properties, including antiviral, anticancer, and anti-inflammatory activities.
Medicine: Investigated for its potential use in drug development due to its enhanced stability and bioavailability.
Industry: Utilized in the development of new materials with improved properties such as increased stability and resistance to degradation
Wirkmechanismus
The mechanism of action of 3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylindoles: Compounds with similar structures but different positions of the trifluoromethyl group.
Trifluoromethylated Aromatics: Compounds like trifluoromethylbenzene and trifluoromethylphenol.
Uniqueness
3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal is unique due to the specific positioning of the trifluoromethyl group on the indole ring, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
923293-07-6 |
|---|---|
Molekularformel |
C12H8F3NO |
Molekulargewicht |
239.19 g/mol |
IUPAC-Name |
3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)9-3-4-10-8(2-1-5-17)7-16-11(10)6-9/h1-7,16H |
InChI-Schlüssel |
SUJOORTUUIBBQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C2C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Bis[(furan-3-yl)methoxy]benzoic acid](/img/structure/B14182948.png)
![{3-[(E)-(Butylimino)methyl]phenyl}methanol](/img/structure/B14182956.png)



![N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine](/img/structure/B14182992.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate](/img/structure/B14182995.png)




![N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14183027.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14183029.png)
